N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-17(29)18-9-11-19(12-10-18)26-25(32)24(31)21-15-28(22-8-4-3-7-20(21)22)16-23(30)27-13-5-2-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCECYGJMZGKWFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the piperidine ring and the acetylphenyl group. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.
Introduction of the Piperidine Ring: This step often involves the use of piperidine or its derivatives in a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can participate in π-π stacking interactions, while the piperidine ring may enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole-Acetamide Cores
Key Observations:
- Indole Modifications : The target compound and D-24851 share an indole core but differ in substituents: D-24851 uses a 4-chlorobenzyl group and pyridinyl acetamide, whereas the target compound employs a 4-acetylphenyl group and piperidine-linked oxoethyl chain. Piperidine derivatives (e.g., ) may enhance solubility or receptor binding due to their nitrogen-rich, flexible structure.
- Linkage Diversity : Sulfanyl (S-linkage) in and contrasts with the oxoacetamide bridge in the target compound. Sulfanyl groups may influence redox properties or metabolic stability.
- Aromatic Substituents : The 4-acetylphenyl group in the target compound introduces a ketone functional group, differing from halogenated (e.g., 4-fluorobenzyl in ) or alkoxy (e.g., 3-methoxyphenyl in ) substituents in analogs.
Key Observations:
Biological Activity
N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a diverse range of biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 878057-45-5 |
| Molecular Formula | C25H27N3O5S |
| Molecular Weight | 481.57 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of Bcl-2 family proteins and activation of caspases.
Case Study:
In a study published in MDPI, compounds similar to this one demonstrated IC50 values less than that of doxorubicin against A431 and Jurkat cell lines, indicating potent cytotoxic effects ( ). This suggests that this compound may possess similar or enhanced activity.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary findings suggest it has activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Studies
A study highlighted that derivatives of similar compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Enterococcus faecalis ranging from 15.625 to 62.5 μM ( ). This positions this compound as a potential candidate for further development as an antibacterial agent.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific functional groups, such as the acetophenone moiety and piperidine ring, appears to enhance its biological activity.
| Functional Group | Effect on Activity |
|---|---|
| Acetophenone | Enhances cytotoxicity |
| Piperidine Ring | Increases binding affinity to targets |
Q & A
Q. Table 1. Synthetic Yield Optimization
| Step | Condition | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | HATU, DIPEA, DMF | 58–72 | |
| Indole Alkylation | ZnCl₂, 0°C | 45 | |
| Purification | EtOAc Recrystallization | 95% Purity |
Q. Table 2. Computational Parameters for Docking
| Software | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| AutoDock Vina | EGFR Kinase | -9.2 ± 0.3 | |
| Schrödinger | 5-HT₂A Receptor | -8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
